molecular formula C13H11N3O B015924 3,6-DIAMINO-9(10H)-ACRIDONE CAS No. 42832-87-1

3,6-DIAMINO-9(10H)-ACRIDONE

Cat. No.: B015924
CAS No.: 42832-87-1
M. Wt: 225.25 g/mol
InChI Key: KKKYRANCRKCGDB-UHFFFAOYSA-N
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Description

3,6-Diamino-10H-acridin-9-one is a derivative of acridine, a class of compounds known for their broad spectrum of biological activities and industrial applications. Acridine derivatives have been extensively studied for their unique physical and chemical properties, which include applications in pharmaceuticals, dyes, and fluorescent materials .

Biochemical Analysis

Biochemical Properties

3,6-DIAMINO-9(10H)-ACRIDONE has been found to interact with various biomolecules. For instance, it has been shown to interact with calf thymus DNA and human serum albumin (HSA) through a combination of biochemical, biophysical, and biological techniques . The nature of these interactions suggests that this compound may bind to DNA through intercalation .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to have an impact on cell function, influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in the preparation of a molecularly imprinted polymer (MIP) electrochemical sensor, which exhibited ultra-high sensitivity and selectivity for the detection of 17-β-estradiol .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it may bind to DNA through intercalation . This interaction could potentially lead to changes in gene expression. Additionally, it may also interact with enzymes and other biomolecules, potentially leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, it has been used in the preparation of a molecularly imprinted polymer (MIP) electrochemical sensor, which exhibited long-term stability and applicability in human serum samples .

Metabolic Pathways

Given its interactions with DNA and HSA, it is likely that it may interact with various enzymes and cofactors .

Transport and Distribution

Given its interactions with DNA and HSA, it is likely that it may be transported and distributed within cells and tissues in a manner that allows these interactions .

Subcellular Localization

Given its interactions with DNA, it is likely that it may localize to the nucleus where DNA is located .

Preparation Methods

The synthesis of 3,6-diamino-10H-acridin-9-one typically involves the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones under specific conditions. For instance, one method involves the reaction of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,6-Diamino-10H-acridin-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the acridine core.

    Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,6-Diamino-10H-acridin-9-one has several scientific research applications:

Comparison with Similar Compounds

3,6-Diamino-10H-acridin-9-one can be compared with other acridine derivatives such as:

    Amsacrine: Known for its anticancer properties.

    Triazoloacridone: Studied for its potential in cancer therapy.

    N-(2-(dimethylamino)ethyl)acridine-4-carboxamide: Investigated for its antitumor activity.

The uniqueness of 3,6-diamino-10H-acridin-9-one lies in its specific substitution pattern, which influences its biological activity and chemical reactivity.

Properties

IUPAC Name

3,6-diamino-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-6H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKYRANCRKCGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC3=C(C2=O)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404907
Record name 3,6-diamino-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42832-87-1
Record name 3,6-diamino-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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